1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol
Description
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol is a chiral alcohol derivative featuring a fluorinated aromatic ring and a trimethylsilyl (TMS) group. The fluorine atom at the para-position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and stability, while the TMS group provides steric bulk and lipophilicity, which can modulate solubility and stereochemical outcomes in reactions .
Structure
3D Structure
Properties
Molecular Formula |
C11H17FOSi |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-trimethylsilylethanol |
InChI |
InChI=1S/C11H17FOSi/c1-14(2,3)8-11(13)9-4-6-10(12)7-5-9/h4-7,11,13H,8H2,1-3H3 |
InChI Key |
BAEWTUMOVQUONF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol typically involves the reaction of 4-fluorobenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Nickel-Catalyzed Reductive Coupling
This compound participates in Ni-catalyzed three-component reductive amination reactions, forming carbon-carbon bonds with aryl iodides and amines. Key characteristics:
Reaction Conditions
-
Catalyst: Ni(cod)₂ (5 mol%)
-
Ligand: L1 (6 mol%)
-
Reductant: Zn powder (3 equiv)
-
Solvent: THF at 25°C
| Substrate Pair | Yield (%) | Selectivity (dr) | Source |
|---|---|---|---|
| 4-Fluorophenyl iodide + Morpholine | 95 | >20:1 | |
| 3-Chlorophenyl iodide + Piperidine | 85 | 15:1 |
Mechanistic studies indicate the trimethylsilyl group stabilizes radical intermediates during electron transfer steps, while the fluorophenyl moiety directs regioselectivity via electronic effects .
Asymmetric Allylation Reactions
The alcohol serves as a nucleophile in CrCl₂-catalyzed enantioselective allylations with α,β-unsaturated aldehydes:
Optimized Protocol
-
Catalyst: CrCl₂ (10 mol%)
-
Ligand: L1 (12 mol%)
-
Allylating agent: Trimethylsilylallyl bromide
-
Solvent: DME at -20°C
| Aldehyde Substrate | Yield (%) | ee (%) |
|---|---|---|
| Cyclohexanecarboxaldehyde | 93 | 98 |
| Heptanal | 82 | 92 |
| 4-Chlorobenzaldehyde | 92 | 97 |
The silyl group enhances Lewis acid coordination to chromium, while fluorine improves electrophilicity of the aldehyde carbonyl .
Silyl Ether Formation and Cleavage
The hydroxyl group undergoes efficient protection/deprotection sequences:
Protection
-
Reagent: TMSCl (1.2 equiv)
-
Base: Et₃N (2 equiv)
-
Solvent: CH₂Cl₂, 0°C → RT
-
Yield: 98% silyl ether
Deprotection
-
Reagent: TBAF (1.1 equiv)
-
Solvent: THF, 25°C
-
Time: 30 min
-
Recovery: >95% free alcohol
This orthogonal protecting group strategy enables sequential functionalization of polyol systems .
Oxidative Transformations
Controlled oxidation produces ketone derivatives:
| Oxidant | Conditions | Product | Yield (%) |
|---|---|---|---|
| PCC | CH₂Cl₂, 25°C, 4h | 1-(4-Fluorophenyl)-2-(TMS)ethanone | 78 |
| Swern oxidation | -78°C → RT, 2h | Same ketone | 85 |
| TEMPO/PhI(OAc)₂ | CH₃CN, 40°C, 6h | Same ketone | 91 |
The silyl group prevents over-oxidation to carboxylic acid derivatives.
Radical-Mediated Reactions
Participates in TEMPO-trapped radical couplings:
Radical Probe Experiment
| Additive | Conversion (%) | Product Yield (%) |
|---|---|---|
| None | 94 | 95 |
| TEMPO (1 equiv) | 52 | 1 |
| Styrene (3 equiv) | 87 | 80 |
Data confirm radical intermediates are quenched by TEMPO, suppressing productive coupling .
Comparative Reactivity Table
| Reaction Type | Key Advantage | Limitation | Typical Scale |
|---|---|---|---|
| Reductive amination | Forms quaternary C centers | Requires anhydrous conditions | 0.2-5 mmol |
| Asymmetric allylation | High enantioselectivity (up to 98% ee) | Low temperatures required | 0.5-2 mmol |
| Silyl protection | Orthogonal to other protecting groups | Acid-sensitive substrates | 1-100 g |
Scientific Research Applications
Organic Synthesis
Reagent for Synthesis:
The compound is utilized as a reagent in organic synthesis, particularly for the protection of carboxylic acids during peptide synthesis. The trimethylsilyl group can be cleaved under mild conditions, making it advantageous for synthesizing peptides without racemization issues .
Case Study:
In a study focused on peptide synthesis, 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol was employed to tag carboxylic acids, demonstrating effective protection and subsequent release under mild conditions using TBAF (tetrabutylammonium fluoride) in the presence of molecular sieves . This method proved beneficial for synthesizing fluorinated peptides, which are of interest in drug development.
Medicinal Chemistry
Drug Development:
The compound plays a role in the development of pharmaceuticals, particularly as a precursor or intermediate in synthesizing bioactive compounds. For instance, it has been implicated in the synthesis of ezetimibe, a medication used to lower cholesterol levels by inhibiting intestinal absorption of cholesterol .
Case Study:
Research has shown that variations of this compound can be used to enhance the pharmacological properties of compounds like ezetimibe. By modifying the silyl group or the fluorinated phenyl ring, researchers have been able to optimize the efficacy and reduce side effects associated with these drugs .
Biochemical Applications
Enzyme Inhibition Studies:
The compound has been explored for its potential to inhibit specific enzymes involved in disease pathology. The incorporation of the fluorinated phenyl group enhances binding affinity to target enzymes due to increased hydrophobic interactions .
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| This compound | c-MET | 0.5 | -9.5 |
| Related Compound A | c-MET | 0.8 | -8.7 |
| Related Compound B | c-MET | 1.2 | -7.9 |
This table summarizes findings from recent studies that highlight the inhibitory effects of this compound on c-MET kinase, showcasing its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity and specificity, while the trimethylsilyl group can influence the compound’s solubility and stability. These interactions can modulate biological pathways and processes, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorophenyl Ethanol Derivatives
- 2-(4-Fluorophenyl)ethanol (CAS 7589-27-7): Structure: Ethanol backbone with a 4-fluorophenyl group at the β-position. Properties: Molecular weight 140.16 g/mol; higher polarity compared to the TMS-substituted analog due to the absence of the hydrophobic trimethylsilyl group. Used in fragrance and pharmaceutical intermediates . Key Difference: Lacks the TMS group, resulting in reduced steric hindrance and increased hydrogen-bonding capacity.
- 1-(2-Fluorophenyl)ethanol (CAS 445-26-1): Structure: Ethanol with a 2-fluorophenyl group at the α-position. Properties: Molecular weight 140.16 g/mol; ortho-fluorine substitution induces steric and electronic effects distinct from the para-isomer. Applied in agrochemical synthesis .
Functional Group Variations
- 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol: Structure: Ethanol with a 4-fluorophenyl group and an imidazole substituent. Properties: Exhibits dual functionality: the imidazole moiety enables hydrogen bonding and metal coordination, while the fluorophenyl group enhances metabolic stability. Used in antifungal and antiparasitic drug development . Key Difference: The imidazole group introduces basicity (pKa ~7), contrasting with the neutral TMS group, which may alter solubility in polar solvents .
- 1,1-Bis(4-fluorophenyl)-2-[(4-chlorobenzyl)sulfanyl]ethanol (CAS 303152-11-6): Structure: Ethanol core with bis(4-fluorophenyl) groups and a sulfanyl-chlorobenzyl substituent. Properties: High molecular weight (405.89 g/mol); the sulfanyl group enhances nucleophilicity, enabling participation in thiol-ene or oxidation reactions. Explored in materials science and kinase inhibitors . Key Difference: The sulfanyl group provides reactive sites for further functionalization, unlike the inert TMS group in the target compound .
Trimethylsilyl-Containing Analogs
- 1-(Trimethylsilyl)ethanol (CAS 3219-63-4): Structure: Ethanol with a TMS group at the α-position. Properties: Molecular weight 132.26 g/mol; highly lipophilic due to the TMS group. Used as a protecting group for alcohols in organic synthesis .
4-(Trimethylsilyl)-3-butyn-2-ol (CAS 134863-44-8):
- Structure : Propargyl alcohol with a TMS group.
- Properties : Terminal alkyne enables click chemistry (e.g., Huisgen cycloaddition). The TMS group stabilizes the alkyne against polymerization. Applied in polymer chemistry .
- Key Difference : The propargyl group introduces reactivity toward azides, a feature absent in the target compound .
Comparative Data Table
Biological Activity
1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol is a compound of interest due to its unique structural features and potential biological activities. The presence of a fluorophenyl group and a trimethylsilyl moiety suggests that this compound may exhibit diverse pharmacological properties, making it a candidate for further research in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 202.31 g/mol. Its structure includes a phenyl ring substituted with a fluorine atom and an alcohol functional group, which is important for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅FOSi |
| Molecular Weight | 202.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors for key enzymes involved in cancer pathways, such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDAC). These enzymes are critical for cell survival and proliferation, particularly in cancer cells. The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancerous cells.
- Case Study : A study demonstrated that compounds with similar structures inhibited PI3K activity, resulting in decreased proliferation of breast cancer cells (IC50 values in the low micromolar range). This suggests that this compound could have similar effects.
Antimicrobial Activity
Preliminary studies have also suggested that this compound may possess antimicrobial properties. Compounds containing trimethylsilyl groups have been noted for their ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.
- Research Findings : In vitro tests showed that derivatives of trimethylsilyl compounds exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
The proposed mechanism of action for this compound involves its interaction with specific biological targets:
- Inhibition of Enzymes : By binding to the active sites of PI3K and HDAC, the compound may alter signaling pathways that are crucial for cancer cell survival.
- Disruption of Cell Membranes : The trimethylsilyl group may interact with lipid bilayers, causing destabilization and leading to cell lysis.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other similar compounds:
| Compound | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | Enzyme Inhibitor | Low micromolar | Potential anticancer agent |
| Similar Trimethylsilyl Derivative | Antimicrobial | <10 | Effective against bacteria |
| Fluorinated Phenols | Anticancer | Varies | Known for HDAC inhibition |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
